molecular formula C9H8ClN3O2S B12831450 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride

Cat. No.: B12831450
M. Wt: 257.70 g/mol
InChI Key: YQDZJZYTULSUBA-UHFFFAOYSA-N
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Description

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is a chemical compound that features a triazole ring attached to a benzenesulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride typically involves the reaction of 4-chloromethylbenzenesulfonyl chloride with 1H-1,2,4-triazole. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Sulfonamide Derivatives: These are the primary products formed from nucleophilic substitution reactions.

    Oxidized or Reduced Triazole Compounds: These products result from redox reactions involving the triazole ring.

Scientific Research Applications

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The triazole ring can interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes . The sulfonyl chloride group enhances the compound’s reactivity, making it a valuable tool in chemical synthesis and biological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1H-1,2,4-Triazol-1-yl)methyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows for the formation of a wide range of derivatives through nucleophilic substitution. This reactivity, combined with the biological activity of the triazole ring, makes it a versatile compound in both chemical synthesis and biological research.

Properties

Molecular Formula

C9H8ClN3O2S

Molecular Weight

257.70 g/mol

IUPAC Name

4-(1,2,4-triazol-1-ylmethyl)benzenesulfonyl chloride

InChI

InChI=1S/C9H8ClN3O2S/c10-16(14,15)9-3-1-8(2-4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2

InChI Key

YQDZJZYTULSUBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)S(=O)(=O)Cl

Origin of Product

United States

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